N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide
Overview
Description
N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide is a synthetic organic compound that features a benzamide group, a cyanoethyl group, and a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide typically involves multi-step organic reactions. One possible route could involve the formation of the benzamide core, followed by the introduction of the cyanoethyl group and the dioxaborinane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could potentially modify the cyanoethyl group or other functional groups within the molecule.
Substitution: The benzamide and dioxaborinane groups may participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamides, cyanoethyl derivatives, and dioxaborinane-containing molecules. Examples could be:
- N-(2-Cyanoethyl)benzamide
- 4-(1,3,2-Dioxaborinan-2-yl)benzamide
- Other boron-containing organic compounds
Uniqueness
N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide is unique due to the combination of its functional groups, which may impart distinct chemical and physical properties. This uniqueness could make it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O3/c15-7-1-8-16-13(17)11-3-5-12(6-4-11)14-18-9-2-10-19-14/h3-6H,1-2,8-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLGLNOIHGMWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(=O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674609 | |
Record name | N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-08-3 | |
Record name | N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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